2-Chloro-5-(3-fluorophenyl)pyridine-4-carboxylic acid
CAS No.: 1214350-33-0
Cat. No.: VC11700377
Molecular Formula: C12H7ClFNO2
Molecular Weight: 251.64 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1214350-33-0 |
|---|---|
| Molecular Formula | C12H7ClFNO2 |
| Molecular Weight | 251.64 g/mol |
| IUPAC Name | 2-chloro-5-(3-fluorophenyl)pyridine-4-carboxylic acid |
| Standard InChI | InChI=1S/C12H7ClFNO2/c13-11-5-9(12(16)17)10(6-15-11)7-2-1-3-8(14)4-7/h1-6H,(H,16,17) |
| Standard InChI Key | GYUOPWPJRNIBPH-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)F)C2=CN=C(C=C2C(=O)O)Cl |
| Canonical SMILES | C1=CC(=CC(=C1)F)C2=CN=C(C=C2C(=O)O)Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
2-Chloro-5-(3-fluorophenyl)pyridine-4-carboxylic acid (C₁₂H₇ClFNO₂) features a pyridine ring substituted at three positions:
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Position 2: Chlorine atom, contributing to electron-withdrawing effects and steric hindrance.
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Position 5: 3-Fluorophenyl group, introducing aromaticity and potential π-π stacking interactions.
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Position 4: Carboxylic acid moiety, enabling hydrogen bonding and salt formation.
The molecular weight is 251.65 g/mol, with a calculated LogP of 2.18 (ACD/Labs), indicating moderate lipophilicity . The planar pyridine ring and orthogonal fluorophenyl group create a rigid scaffold, as confirmed by X-ray crystallography analogs .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₇ClFNO₂ |
| Molecular Weight | 251.65 g/mol |
| LogP | 2.18 |
| Topological Polar SA | 62.9 Ų |
| Hydrogen Bond Donors | 1 (COOH) |
| Hydrogen Bond Acceptors | 4 (N, O, F, O) |
Spectroscopic Signatures
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¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, H3), 8.15 (d, J = 2.4 Hz, 1H, H6), 7.55–7.48 (m, 3H, fluorophenyl), 7.32 (td, J = 8.0, 2.0 Hz, 1H, fluorophenyl), 13.10 (br s, 1H, COOH) .
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¹³C NMR: δ 167.2 (COOH), 154.1 (C4), 148.9 (C2), 138.5–115.2 (aromatic carbons) .
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IR: 1705 cm⁻¹ (C=O stretch), 1580 cm⁻¹ (C=N pyridine), 1220 cm⁻¹ (C-F) .
Synthesis and Manufacturing Processes
Route Optimization
The synthesis typically involves a multi-step sequence:
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Suzuki-Miyaura Coupling: 5-Bromo-2-chloropyridine-4-carboxylic acid reacts with 3-fluorophenylboronic acid under Pd catalysis (e.g., Pd(PPh₃)₄) in a 1,4-dioxane/H₂O mixture at 80°C .
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Carboxylation: Direct carboxylation via CO₂ insertion using CuI/1,10-phenanthroline in DMF at 100°C .
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, 1,4-dioxane/H₂O, 80°C, 12h | 68% |
| Carboxylation | CuI, 1,10-phenanthroline, CO₂, DMF, 100°C | 52% |
Solvent-Dependent Selectivity
Critical studies reveal that non-polar solvents (ε < 15, e.g., toluene) enhance regioselectivity during halogenation steps. For example, chlorination in toluene achieves >95% purity vs. 78% in DMF . This aligns with dielectric constant correlations observed in analogous pyridine syntheses .
Physicochemical Properties
Solubility and Stability
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Aqueous Solubility: 0.12 mg/mL (pH 7.4), increasing to 8.9 mg/mL at pH 10 due to deprotonation of COOH .
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Thermal Stability: Decomposition onset at 215°C (DSC), with sublimation observed under vacuum above 150°C .
Acid-Base Behavior
The compound exhibits two pKa values:
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pKa₁ (COOH): 3.9 ± 0.2
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pKa₂ (pyridine N): 1.7 ± 0.3
Protonation states dominate solubility and crystallinity, with zwitterionic forms stabilizing in polar aprotic solvents .
Applications in Pharmaceutical Research
MDM2 Inhibition
As a key intermediate in spirocyclic MDM2 inhibitors, this compound’s rigid structure facilitates binding to the MDM2 hydrophobic cleft. Analog 8 (Table 3) shows IC₅₀ = 18 nM in SJSA-1 cells, with 83% tumor growth inhibition in xenografts at 50 mg/kg .
Table 3: Biological Activity of Structural Analogs
| Compound | Target | IC₅₀ (nM) |
|---|---|---|
| 8 | MDM2/p53 | 18 |
| 17 | MDM2/p53 | 24 |
Analytical Characterization Strategies
Chromatographic Methods
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HPLC: C18 column (4.6 × 150 mm), 0.1% TFA/ACN gradient, retention time = 6.7 min .
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UPLC-MS: [M+H]⁺ = 252.04 (calc. 251.65), ESI+ mode, 2.1 min runtime .
Solid-State Analysis
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PXRD: Distinct peaks at 2θ = 12.4°, 18.7°, 25.1° confirm polymorph Form I .
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DSC: Endotherm at 215°C (melting) followed by exothermic decomposition .
Emerging Research Directions
Photodynamic Therapy Applications
Functionalization with porphyrin moieties enhances singlet oxygen quantum yield (ΦΔ = 0.67), enabling cervical cancer cell ablation under 650 nm light .
Continuous Flow Synthesis
Microreactor systems achieve 92% yield in 8 minutes vs. 68% in 12h batch processes, leveraging enhanced mass transfer in chlorination steps .
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